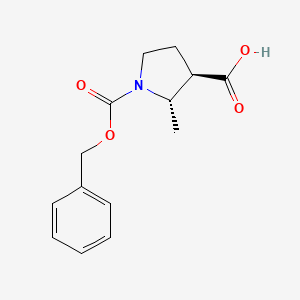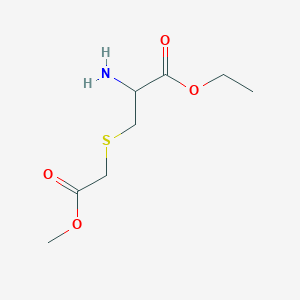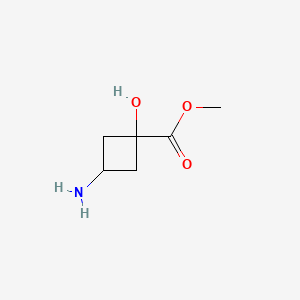![molecular formula C13H16Br2N2O B13511568 4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)
4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide is an organic compound with the molecular formula C14H16Br2N2O. It is a brominated derivative of phenoxy-pyrazole, characterized by its unique structure that includes a bromomethyl group attached to a phenoxy ring, which is further connected to a trimethyl-pyrazole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide typically involves the following steps:
Bromination: The starting material, 4-(hydroxymethyl)phenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to form 4-(bromomethyl)phenol.
Etherification: The bromomethylated phenol is then reacted with 1,3,5-trimethyl-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.
Hydrobromide Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid (HBr).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of dehalogenated products using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxy-pyrazoles.
Oxidation: Formation of phenoxy-pyrazole aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated phenoxy-pyrazoles.
Applications De Recherche Scientifique
4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenoxy and pyrazole moieties contribute to the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)phenol: A precursor in the synthesis of the target compound.
1,3,5-Trimethyl-1H-pyrazole: Another precursor used in the synthesis.
4-(Hydroxymethyl)phenoxy-1,3,5-trimethyl-1H-pyrazole: A related compound with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C13H16Br2N2O |
|---|---|
Poids moléculaire |
376.09 g/mol |
Nom IUPAC |
4-[4-(bromomethyl)phenoxy]-1,3,5-trimethylpyrazole;hydrobromide |
InChI |
InChI=1S/C13H15BrN2O.BrH/c1-9-13(10(2)16(3)15-9)17-12-6-4-11(8-14)5-7-12;/h4-7H,8H2,1-3H3;1H |
Clé InChI |
BUCARIFQUCEYSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)OC2=CC=C(C=C2)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


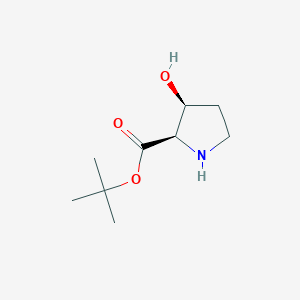
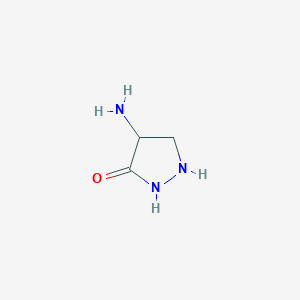

![1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene](/img/structure/B13511504.png)
![rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)
![ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13511515.png)

![9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine](/img/structure/B13511522.png)
